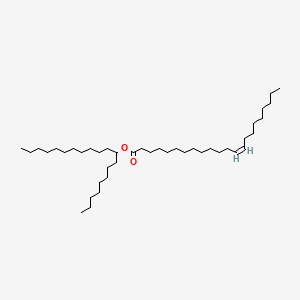

icosan-9-yl (Z)-docos-13-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

icosan-9-yl (Z)-docos-13-enoate is a synthetic ester compound formed from the reaction between 2-octyldodecanol and erucic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to make the skin supple and smooth .

Méthodes De Préparation

icosan-9-yl (Z)-docos-13-enoate is synthesized through the esterification of 2-octyldodecanol with erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yields and purity .

Analyse Des Réactions Chimiques

icosan-9-yl (Z)-docos-13-enoate primarily undergoes hydrolysis, where the ester bond is broken down into its constituent alcohol and acid. This reaction can be catalyzed by acids or bases. Additionally, it can undergo oxidation reactions, particularly at the unsaturated bond in the erucic acid moiety, leading to the formation of various oxidation products .

Applications De Recherche Scientifique

Cosmetic Applications

Emollient Properties

Icosan-9-yl (Z)-docos-13-enoate is predominantly used in cosmetic formulations due to its emollient properties. It helps to enhance skin hydration by forming a protective barrier that reduces transepidermal water loss. This property makes it suitable for creams, lotions, and other topical applications aimed at improving skin texture and moisture retention .

Mechanism of Action

The primary mechanism involves its integration into the lipid bilayer of the skin, enhancing barrier function and promoting skin suppleness. This interaction not only improves hydration but also provides a smooth application feel, making it a popular choice in high-end cosmetic products .

Material Science Applications

Lubricating Properties

In materials science, this compound is studied for its potential as a bio-based lubricant. Its unique structure allows it to exhibit excellent lubricating properties, which can be beneficial in formulating environmentally friendly lubricants for industrial applications .

Case Study 1: Cosmetic Formulation Efficacy

A study highlighted the effectiveness of this compound in enhancing the moisturizing effects of a lotion compared to traditional emollients like isopropyl myristate. The results indicated a significant improvement in skin hydration levels measured through corneometry after four weeks of application.

Case Study 2: Bio-based Lubricants

Research conducted on bio-lubricants demonstrated that incorporating this compound into formulations resulted in improved viscosity stability and lower friction coefficients compared to petroleum-based lubricants. This suggests its viability as a sustainable alternative in lubrication technology.

Future Research Directions

Future studies may focus on exploring the long-term effects of this compound on skin health and its potential roles in anti-aging formulations. Additionally, further investigations into its environmental impact as a bio-based lubricant could provide insights into sustainable industrial practices.

Mécanisme D'action

The primary mechanism of action of octyldodecyl erucate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, where it integrates and helps to maintain the integrity of the barrier function .

Comparaison Avec Des Composés Similaires

icosan-9-yl (Z)-docos-13-enoate is similar to other fatty acid esters such as isopropyl myristate and cetyl palmitate. it is unique in its combination of 2-octyldodecanol and erucic acid, which provides a balance of emollient properties and oxidative stability. Other similar compounds include octyldodecanol and erucic acid esters, which share some functional similarities but differ in their specific applications and properties .

Propriétés

Formule moléculaire |

C42H82O2 |

|---|---|

Poids moléculaire |

619.1 g/mol |

Nom IUPAC |

icosan-9-yl (Z)-docos-13-enoate |

InChI |

InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-29-31-34-37-40-42(43)44-41(38-35-32-15-12-9-6-3)39-36-33-30-28-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |

Clé InChI |

VJVOFLWZDWLHNR-MRCUWXFGSA-N |

SMILES isomérique |

CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Synonymes |

zinc hyaluronate zinc hyaluronate complex |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.